4-chloro-3,5-bis(2-methoxyphenyl)-1-methyl-1H-pyrazole
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Overview
Description
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Etherification: The final step involves the formation of the ether bond, which can be accomplished using Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL ETHYL ETHER: Similar structure but with an ethyl group instead of a methyl group.
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL PROPYL ETHER: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-18(13-9-5-7-11-15(13)23-3)16(19)17(20-21)12-8-4-6-10-14(12)22-2/h4-11H,1-3H3 |
InChI Key |
HKJMLBNHEAYWFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2OC)Cl)C3=CC=CC=C3OC |
Origin of Product |
United States |
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